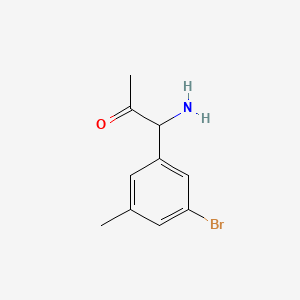
(R)-3-(4-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(4-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl is a chemical compound with a complex structure that includes a methoxyphenyl group and a trimethylpropane diamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of ®-3-(4-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl typically involves multiple steps, including the formation of the methoxyphenyl group and the subsequent attachment of the trimethylpropane diamine. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
®-3-(4-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used to study the interactions between small molecules and biological targets .
Mécanisme D'action
The mechanism of action of ®-3-(4-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways within the body. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, ®-3-(4-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl stands out due to its unique combination of a methoxyphenyl group and a trimethylpropane diamine moiety. Similar compounds include 2-methoxyphenyl isocyanate and 4-methoxyamphetamine, which share some structural similarities but differ in their specific chemical properties and applications .
Propriétés
Formule moléculaire |
C13H24Cl2N2O |
|---|---|
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
(2R)-3-(4-methoxyphenyl)-1-N,2-N,2-N-trimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-14-10-12(15(2)3)9-11-5-7-13(16-4)8-6-11;;/h5-8,12,14H,9-10H2,1-4H3;2*1H/t12-;;/m1../s1 |
Clé InChI |
MVKQYBKWSYYRSE-CURYUGHLSA-N |
SMILES isomérique |
CNC[C@@H](CC1=CC=C(C=C1)OC)N(C)C.Cl.Cl |
SMILES canonique |
CNCC(CC1=CC=C(C=C1)OC)N(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)
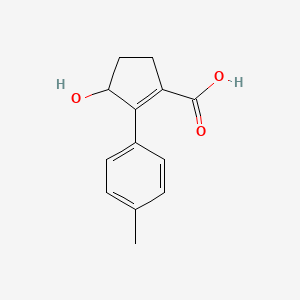
![6'-Isobutoxy-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13056244.png)
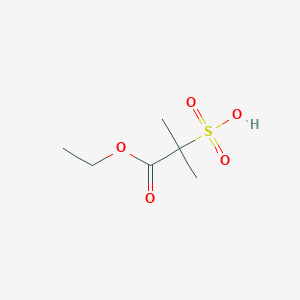
![4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056257.png)
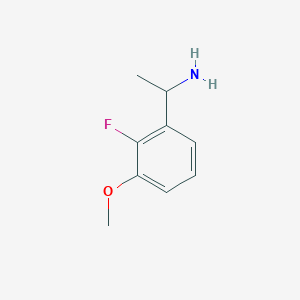
![1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13056271.png)
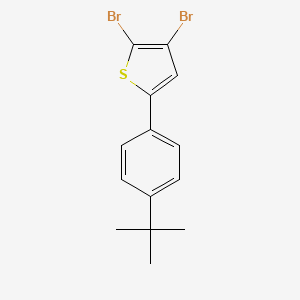
![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
![(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056296.png)
![(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13056298.png)

